molecular formula C12H19NO3S B275420 4-butoxy-N,N-dimethylbenzenesulfonamide

4-butoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B275420
M. Wt: 257.35 g/mol
InChI Key: GFAVDNOBWNDXJW-UHFFFAOYSA-N
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Description

4-Butoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a butoxy (-OC₄H₉) group at the para position and a dimethylsulfonamide (-SO₂N(CH₃)₂) group. Its molecular formula is C₁₂H₁₉NO₃S, with a molecular weight of 257.35 g/mol.

Properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

4-butoxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-4-5-10-16-11-6-8-12(9-7-11)17(14,15)13(2)3/h6-9H,4-5,10H2,1-3H3

InChI Key

GFAVDNOBWNDXJW-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-butoxy-N,N-dimethylbenzenesulfonamide, highlighting substituent effects on molecular weight, physical properties, and spectral characteristics:

Substituent Molecular Formula Molecular Weight (g/mol) Key Physical/Spectral Properties References
Butoxy (Target) C₁₂H₁₉NO₃S 257.35 Predicted low water solubility due to lipophilic butoxy chain; aromatic protons expected as para-substituted doublets (δ ~7.7–7.0 ppm). Inferred from analogs
Chloroethoxy C₁₀H₁₄ClNO₃S 263.75 ¹H NMR (CDCl₃): δ 7.73 (d, 2H), 7.02 (d, 2H), 4.30 (t, OCH₂), 3.85 (t, ClCH₂), 2.68 (s, N(CH₃)₂) .
Chloro C₈H₁₀ClNO₂S 219.69 CAS RN: 7463-22-1; no explicit melting/boiling points reported .
Fluoro C₈H₁₀FNO₂S 203.23 Boiling point: 279.6±42.0°C (predicted); soluble in water and acetone; pKa ~-4.87 .
Amino C₈H₁₂N₂O₂S 200.26 Melting point: 168–170°C; soluble in dilute acids/alkali hydroxides; used in synthesis of azo dyes .
Bromo C₈H₁₀BrNO₂S 264.14 CAS RN: 707-60-8; structural analog with bromo substituent; no explicit solubility data .

Key Findings

  • Substituent Effects on Lipophilicity: The butoxy group increases lipophilicity compared to smaller substituents (e.g., fluoro, chloro), likely reducing water solubility but enhancing organic solvent compatibility.
  • Spectral Trends :

    • Para-substituted aromatic protons consistently appear as doublets (δ ~7.0–7.7 ppm) due to J-coupling (e.g., 8.9 Hz in ).
    • Alkoxy chains (e.g., butoxy, chloroethoxy) show characteristic proton signals: terminal CH₃ at δ ~0.9–1.5 ppm and OCH₂ at δ ~3.5–4.3 ppm .
  • Biological and Industrial Applications: Sulfonamides with amino groups () are precursors for azo dyes (e.g., Disperse Orange 50, synthesized from 4-amino-N,N-dimethylbenzenesulfonamide) . Chloro and bromo analogs () are intermediates in drug synthesis, such as carbonic anhydrase inhibitors () or anti-AXL antibody-drug conjugates ().

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